molecular formula C11H13ClN2O2 B1456766 (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1420870-54-7

(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No. B1456766
CAS RN: 1420870-54-7
M. Wt: 240.68 g/mol
InChI Key: AKUYLTDTBSKYFA-UHFFFAOYSA-N
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Description

The compound “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.66 . Other physical and chemical properties such as solubility, lipophilicity, and water solubility are not available in the search results.

Scientific Research Applications

Synthesis of Insecticidal Compounds

This compound is utilized in the synthesis of certain anthranilamide compounds which are of interest as insecticides . These include the well-known insecticides chlorantraniliprole and cyantraniliprole . The methods for synthesizing these compounds are crucial for developing new pesticides that are more effective and environmentally friendly.

Antimicrobial Activity

The related derivatives of (2-Chloropyridin-3-yl) compounds have been shown to possess antimicrobial activity . This suggests that (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone could be a precursor or a structural motif in the development of new antimicrobial agents.

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar heterocyclic structure, have a wide range of biological activities including antiviral, anti-inflammatory, anticancer, anti-HIV , and antioxidant properties . This compound could potentially be modified to enhance these properties for various therapeutic applications.

Microwave-Assisted Organic Synthesis

The compound’s structure is conducive to microwave-assisted organic synthesis , which is a greener and more efficient method of chemical synthesis. This technique reduces reaction times and can improve yields, making it valuable for large-scale production in pharmaceuticals.

Fungicidal Applications

Compounds containing the (2-Chloropyridin-3-yl) moiety have been evaluated for their fungicidal activities against various plant pathogens . This suggests potential agricultural applications for (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone in protecting crops from fungal diseases.

Development of Antiviral Agents

Given the biological potential of related indole derivatives as antiviral agents , this compound could be explored for its efficacy against various RNA and DNA viruses. This is particularly relevant in the context of emerging viral diseases.

Safety and Hazards

The compound is classified with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

(2-chloropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-9(2-1-4-13-10)11(16)14-5-3-8(6-14)7-15/h1-2,4,8,15H,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUYLTDTBSKYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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